molecular formula C19H29N3O3S2 B6037703 N-CYCLOOCTYL-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA

N-CYCLOOCTYL-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA

Cat. No.: B6037703
M. Wt: 411.6 g/mol
InChI Key: SWLNETKXGVKWLD-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA is a thiourea derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclooctyl group and a morpholinosulfonylphenyl group attached to the thiourea core, making it a subject of interest in synthetic chemistry and biological research.

Properties

IUPAC Name

1-cyclooctyl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S2/c23-27(24,22-12-14-25-15-13-22)18-10-8-17(9-11-18)21-19(26)20-16-6-4-2-1-3-5-7-16/h8-11,16H,1-7,12-15H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLNETKXGVKWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA typically involves the reaction of cyclooctylamine with 4-(morpholinosulfonyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfinyl and sulfonyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-CYCLOOCTYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
  • N-CYCLOPENTYL-N’-[4-(4-MORPHOLINYL)PHENYL]THIOUREA

Uniqueness

N-CYCLOOCTYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

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